An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, synthesis, and characterization of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs to predict its properties and outline a comprehensive plan for its synthesis and structural confirmation.
Chemical Structure and Properties
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid is a halogenated aromatic carboxylic acid. Its structure consists of a propanoic acid backbone with a phenyl group and two methyl groups attached to the alpha-carbon. The phenyl ring is substituted at the meta-position with a trifluoromethyl group.
Caption: Chemical structure of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid.
Table 1: Predicted and Analog Compound Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid (Predicted) | C₁₁H₁₁F₃O₂ | 232.20 | Unavailable | Unavailable |
| 2-Phenylisobutyric acid[1][2][3][4] | C₁₀H₁₂O₂ | 164.20 | 80-82 | 146.5 |
| 2-[3-(Trifluoromethyl)phenyl]propanoic acid[5] | C₁₀H₉F₃O₂ | 218.17 | Unavailable | Unavailable |
| 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid[6][7][8] | C₁₂H₁₀F₆O₂ | 300.20 | 105.5-107 | 232.5 (Predicted) |
Proposed Synthesis
A plausible synthetic route for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid can be adapted from established methods for preparing analogous 2-aryl-2-methylpropanoic acids. A common approach involves the methylation of a phenylacetic acid derivative.
Caption: A proposed multi-step synthesis of the target compound.
Experimental Protocol: Synthesis
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Synthesis of Diethyl [3-(trifluoromethyl)phenyl]malonate: 3-(Trifluoromethyl)bromobenzene is reacted with diethyl malonate in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is heated under reflux, followed by workup and purification to yield the malonate intermediate.
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Synthesis of [3-(Trifluoromethyl)phenyl]acetic acid: The diethyl [3-(trifluoromethyl)phenyl]malonate is then subjected to saponification using a strong base like potassium hydroxide, followed by acidification and heating to induce decarboxylation, affording [3-(trifluoromethyl)phenyl]acetic acid.
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Synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid: The resulting acetic acid derivative is then methylated. This can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with two equivalents of an electrophilic methyl source, such as methyl iodide. Alternatively, the ester of the acetic acid derivative can be alkylated. Acidic workup yields the final product.
Structure Elucidation
The confirmation of the chemical structure of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid would rely on a combination of spectroscopic techniques.
Caption: Logical workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale/Analog Data |
| -COOH | ~12.0 | Singlet | 1H | Typical for carboxylic acid protons. |
| Aromatic-H | 7.4 - 7.8 | Multiplet | 4H | The electron-withdrawing CF₃ group will cause downfield shifts of the aromatic protons. |
| -CH₃ | ~1.6 | Singlet | 6H | Similar to the methyl protons in 2-phenylisobutyric acid and 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid (δ 1.68)[6]. |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale/Analog Data |
| -C=O | ~180 | Typical for carboxylic acid carbons. |
| Aromatic C-CF₃ | ~130 (quartet, J ≈ 30 Hz) | The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. |
| Other Aromatic C | 125 - 145 | A complex pattern is expected due to the substituent effects. |
| Quaternary α-C | ~45 | Based on the structure of 2-phenylisobutyric acid. |
| -CH₃ | ~25 | Similar to the methyl carbons in 2-phenylisobutyric acid. |
| -CF₃ | ~124 (quartet, J ≈ 270 Hz) | The carbon of the trifluoromethyl group will show a large one-bond C-F coupling constant. |
¹⁹F NMR Spectroscopy: A single peak is expected for the -CF₃ group, likely around -63 ppm relative to CFCl₃.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragments
| m/z | Proposed Fragment | Rationale/Analog Data |
| 232 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
| 187 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. |
| 119 | [C₆H₅C(CH₃)₂]⁺ (from 2-phenylisobutyric acid) | This fragment from a similar compound suggests a potential fragmentation pathway. For the target compound, a fragment at m/z 187 ([M-COOH]⁺) would be more indicative.[1] |
| 91 | [C₇H₇]⁺ (tropylium ion) | A common fragment in compounds containing a benzyl group.[1] |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Description |
| 2500-3300 | O-H stretch | A very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |
| ~1700 | C=O stretch | A strong, sharp absorption for the carbonyl group of the carboxylic acid. |
| 1100-1350 | C-F stretch | Strong absorptions are expected due to the trifluoromethyl group. |
| 1600, 1450 | C=C aromatic ring stretch | Absorptions characteristic of the benzene ring. |
Experimental Protocols: Structure Elucidation
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NMR Spectroscopy: A sample of the purified compound will be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra will be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Mass Spectrometry: The mass spectrum will be obtained using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
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IR Spectroscopy: The IR spectrum will be recorded using an FTIR spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or using an ATR accessory.
Conclusion
References
- 1. 2-Phenylisobutyric acid | C10H12O2 | CID 13222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylisobutyric acid | 826-55-1 [chemicalbook.com]
- 3. 2-Phenylisobutyric acid | 826-55-1 | FP26983 | Biosynth [biosynth.com]
- 4. 2-Phenylisobutyric acid [myskinrecipes.com]
- 5. 2-(3-(Trifluoromethyl)phenyl)propanoic acid | C10H9F3O2 | CID 21403420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | 289686-70-0 [chemicalbook.com]
- 7. Cas 289686-70-0,2-(3,5-bis(trifluoroMethyl)phenyl)-2-Methyl propanoic acid | lookchem [lookchem.com]
- 8. 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | C12H10F6O2 | CID 9835948 - PubChem [pubchem.ncbi.nlm.nih.gov]

